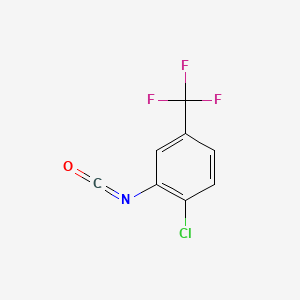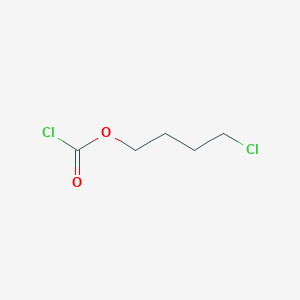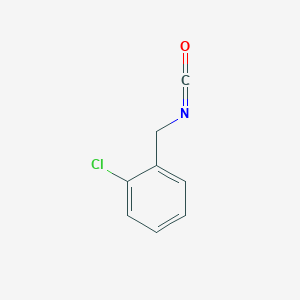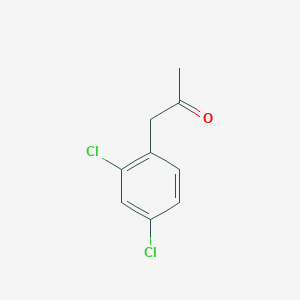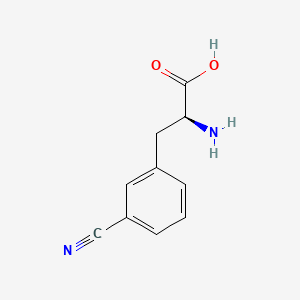
2-Chloro-4-fluoroiodobenzene
Vue d'ensemble
Description
2-Chloro-4-fluoroiodobenzene is an organic compound with the molecular formula C6H3ClFI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring.
Mécanisme D'action
In general, halogenated aromatic compounds like 2-chloro-4-fluoro-1-iodobenzene can participate in various types of chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution, among others . These reactions can lead to the formation of a wide variety of other compounds, which could potentially have biological activity.
As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of a compound like 2-chloro-4-fluoro-1-iodobenzene would depend on factors such as its chemical properties, the route of administration, and the organism it’s administered to. For example, its solubility in water and other solvents, as well as its stability under various conditions, could affect its bioavailability .
The action environment, including factors like temperature, pH, and the presence of other substances, could also influence the compound’s action, efficacy, and stability. For example, some compounds are sensitive to light and need to be stored in the dark .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-fluoroiodobenzene plays a role in biochemical reactions primarily as a building block for more complex molecules. It interacts with various enzymes and proteins during these reactions. For instance, it can be used in halogenation reactions where it interacts with halogenase enzymes. These interactions are typically characterized by the formation of covalent bonds between the halogen atoms of this compound and the active sites of the enzymes, leading to the modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cell signaling pathways and gene expression. For example, it can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it may inhibit enzymes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on the organism, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage, as well as disruptions in normal metabolic processes . It is important to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to halogenation and oxidative stress responses. It interacts with enzymes such as halogenases and oxidoreductases, which facilitate its incorporation into larger biomolecules or its breakdown into smaller metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . The localization of this compound within the cell can significantly impact its activity and function, influencing various cellular processes .
Méthodes De Préparation
The synthesis of 2-Chloro-4-fluoroiodobenzene can be achieved through several methods. One common approach involves the halogenation of aniline derivatives. For instance, 2-Iodo-5-chlorofluorobenzene can be prepared from aniline . Another method involves the chlorination of 2-chloro-4-fluorotoluene under high-pressure ultraviolet lamp irradiation, followed by hydrolysis and nitration reactions . Industrial production methods typically involve similar halogenation and substitution reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-Chloro-4-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Oxidation and Reduction Reactions: While specific examples of oxidation and reduction reactions involving this compound are less common, it can potentially undergo these reactions under appropriate conditions.
Applications De Recherche Scientifique
2-Chloro-4-fluoroiodobenzene has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Chloro-4-fluoroiodobenzene can be compared with other halogenated benzene derivatives, such as:
4-Chloro-2-fluoroiodobenzene: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
3-Chloro-4-fluoroiodobenzene:
4-Fluoroiodobenzene: Lacks the chlorine atom, resulting in different reactivity patterns and applications.
These comparisons highlight the unique combination of halogen atoms in this compound, which provides specific reactivity and versatility in organic synthesis.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTCKVPDYXEGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371441 | |
| Record name | 2-chloro-4-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101335-11-9 | |
| Record name | 2-Chloro-4-fluoro-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101335-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-chloro-4-fluoro-1-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




